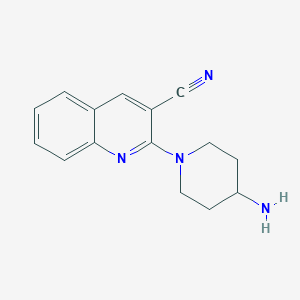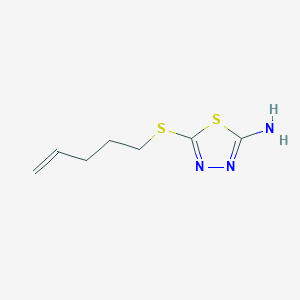
5-Pent-4-enylsulfanyl-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Pent-4-enylsulfanyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound is a member of the thiadiazole family, which is known for its diverse biological and pharmacological activities.
Mécanisme D'action
The mechanism of action of 5-Pent-4-enylsulfanyl-1,3,4-thiadiazol-2-amine varies depending on its application. In medicine, it has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of certain enzymes involved in cell proliferation. In agriculture, it acts as a fungicide by inhibiting the growth of fungal cells. In materials science, it acts as a precursor for the synthesis of materials with unique electronic and optical properties.
Biochemical and Physiological Effects:
5-Pent-4-enylsulfanyl-1,3,4-thiadiazol-2-amine has been shown to have several biochemical and physiological effects. In medicine, it has been shown to inhibit the growth of cancer cells and reduce inflammation. In agriculture, it has been shown to inhibit the growth of fungal cells and protect crops from diseases. In materials science, it has been shown to have unique electronic and optical properties that make it suitable for use in various applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-Pent-4-enylsulfanyl-1,3,4-thiadiazol-2-amine in lab experiments include its diverse biological activities, its ease of synthesis, and its potential for use in various applications. However, the limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research involving 5-Pent-4-enylsulfanyl-1,3,4-thiadiazol-2-amine. In medicine, further research is needed to fully understand its potential as an anticancer agent and to develop more effective treatments for cancer. In agriculture, research is needed to develop more efficient and environmentally friendly methods for using this compound as a fungicide and insecticide. In materials science, research is needed to explore the potential applications of this compound in optoelectronics and photovoltaics. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound.
Méthodes De Synthèse
The synthesis of 5-Pent-4-enylsulfanyl-1,3,4-thiadiazol-2-amine can be achieved through several methods, including the reaction of 4-pentenylsulfanylhydrazine with carbon disulfide and subsequent cyclization with chloroacetic acid. Another method involves the reaction of 4-pentenylsulfanylhydrazine with thiosemicarbazide in the presence of sodium hydroxide.
Applications De Recherche Scientifique
5-Pent-4-enylsulfanyl-1,3,4-thiadiazol-2-amine has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to exhibit anticancer, antimicrobial, and antifungal activities. In agriculture, it has been used as a fungicide and insecticide. In materials science, it has been used as a precursor for the synthesis of novel materials with potential applications in optoelectronics and photovoltaics.
Propriétés
IUPAC Name |
5-pent-4-enylsulfanyl-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S2/c1-2-3-4-5-11-7-10-9-6(8)12-7/h2H,1,3-5H2,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOULWLKDITVIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCSC1=NN=C(S1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Pent-4-enylsulfanyl-1,3,4-thiadiazol-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-[2-(1-methylimidazol-2-yl)ethyl]-3-nitropyridin-2-amine](/img/structure/B7578586.png)
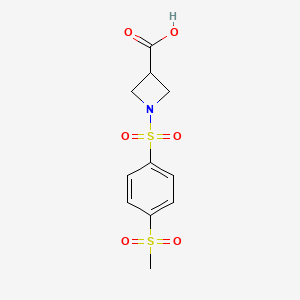
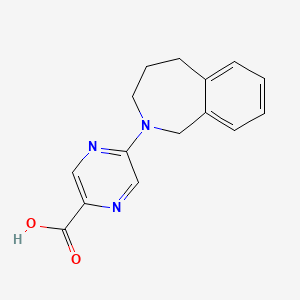
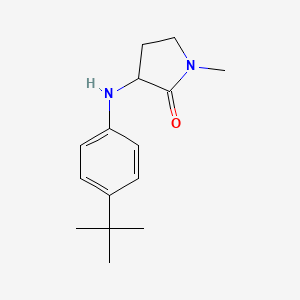
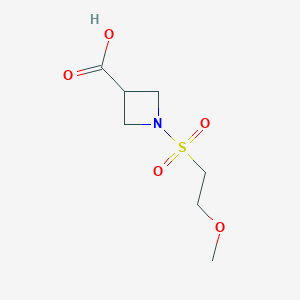
![1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)azetidine-3-carboxylic acid](/img/structure/B7578611.png)
![3-[(2,4-Dimethoxyphenyl)methylamino]-2-methylbutan-2-ol](/img/structure/B7578615.png)
![2-[1-(2,4-Dimethylphenyl)ethyl-methylamino]acetic acid](/img/structure/B7578621.png)
![3-[2,3-dihydro-1H-inden-2-yl(methyl)amino]propanoic acid](/img/structure/B7578625.png)
![5-[1-Cyanopropan-2-yl(methyl)amino]pyrazine-2-carbonitrile](/img/structure/B7578645.png)
![1-[(1-Propan-2-ylpyrazol-3-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7578652.png)
![2-[(3,5-Dichlorophenyl)methyl-methylamino]propanoic acid](/img/structure/B7578654.png)
![2-[4-(1-Benzofuran-2-ylmethyl)piperazin-1-yl]acetic acid](/img/structure/B7578661.png)
